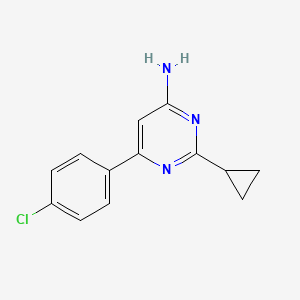

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

CAS No.: 1292401-77-4

Cat. No.: VC3055638

Molecular Formula: C13H12ClN3

Molecular Weight: 245.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1292401-77-4 |

|---|---|

| Molecular Formula | C13H12ClN3 |

| Molecular Weight | 245.71 g/mol |

| IUPAC Name | 6-(4-chlorophenyl)-2-cyclopropylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H12ClN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) |

| Standard InChI Key | SXSULNPYXRVAQS-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Properties

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is characterized by its specific molecular configuration and physical properties that define its behavior in various chemical environments.

Basic Identification Data

The compound is unambiguously identified through several standard chemical identifiers as outlined in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS No. | 1292401-77-4 |

| Molecular Formula | C₁₃H₁₂ClN₃ |

| Molecular Weight | 245.71 g/mol |

| IUPAC Name | 6-(4-chlorophenyl)-2-cyclopropylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H12ClN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) |

| Standard InChIKey | SXSULNPYXRVAQS-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl |

Structural Characteristics

The compound possesses a pyrimidine ring substituted with three functional groups that contribute to its unique chemical behavior:

-

A 4-chlorophenyl group at position 6

-

A cyclopropyl group at position 2

-

An amine group at position 4

This arrangement creates a molecule with distinct electronic distribution and potential for specific interactions with biological targets. The presence of the chlorine atom on the phenyl ring introduces electronegativity and potential halogen bonding capabilities, while the cyclopropyl group contributes to lipophilicity and three-dimensional structural constraints.

| Compound | S₁₀ (1 μM) | Number of Kinase Hits |

|---|---|---|

| IKK16 | 0.10 | 41 |

| 9g | 0.08 | 32 |

| 18n | 0.25 | 100 |

| 18r | 0.22 | 88 |

| 23d | 0.26 | 103 |

| 23e | 0.16 | 64 |

The selectivity metric S₁₀ (1 μM) represents the percentage of kinases in a panel that a compound binds to at a specific threshold .

Agricultural Applications

The compound shows promise in agricultural applications, particularly:

-

Fungicidal activity against various phytopathogens

-

Potential protection for crops such as tomatoes and potatoes from fungal diseases

Structure-Activity Relationships

Analysis of structure-activity relationships (SAR) provides valuable insights into how structural modifications might impact the biological activity of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine.

Importance of Key Structural Elements

Research on related compounds suggests the critical importance of:

Pyrimidine Core

The pyrimidine scaffold serves as an essential pharmacophore for many biological activities, particularly for kinase inhibition. In aminopyrimidine kinase scaffolds, the amino group typically forms crucial hydrogen bonds with backbone carbonyls in the hinge region of kinase targets .

Position-Specific Substitutions

The arrangement of substituents around the pyrimidine ring significantly influences activity:

-

Substitutions at position 4 (the amine group in our compound) affect binding to the catalytic lysine in kinase active sites

-

The 4-chlorophenyl group at position 6 may contribute to specificity and potency

-

The cyclopropyl group at position 2 likely influences lipophilicity and binding orientation

Effect of Substitution Patterns on Biological Activity

Studies of similar compounds indicate that:

-

Phenyl ring substituents (such as the chlorine atom) significantly affect binding properties and selectivity

-

The position of substituents on the phenyl ring (para position in this case) influences activity profiles

-

Replacement of the cyclopropyl group with other moieties can dramatically alter binding affinity

Comparison with Structurally Related Compounds

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine belongs to a family of related compounds with varying structural features and biological activities.

Structural Analogues

Several structural analogues have been identified, including:

-

4-Chloro-6-cyclopropylpyrimidin-2-amine (CAS: 21846358)

-

6-Chloro-2-cyclopropylpyrimidin-4-amine (CAS: 56773426)

Comparative Analysis

Table 3: Comparison of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | C₁₃H₁₂ClN₃ | 245.71 g/mol | Standard reference compound |

| 4-Chloro-6-cyclopropylpyrimidin-2-amine | C₇H₈ClN₃ | 169.61 g/mol | Lacks phenyl ring at position 6; chlorine at position 4 |

| 6-Chloro-2-cyclopropylpyrimidin-4-amine | C₇H₈ClN₃ | 169.61 g/mol | Lacks phenyl ring; chlorine at position 6 |

| 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | C₁₃H₁₁ClN₂O | 246.69 g/mol | Chlorine at ortho position; hydroxyl instead of amine at position 4 |

This comparative analysis demonstrates how subtle structural variations can lead to compounds with distinct physiochemical properties and potentially different biological activities .

Mechanism of Action

The mechanisms through which 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine exerts its biological effects appear to be diverse and target-dependent.

Proposed Mechanisms in Cancer Cell Inhibition

In cancer cell inhibition, the compound likely functions through:

-

Inhibition of critical kinases involved in cell proliferation pathways

-

Modulation of the PI3K/Akt signaling pathway, which is essential for cancer cell survival

-

Potential interference with cell cycle progression

Anti-inflammatory Activity Mechanism

The anti-inflammatory properties may stem from:

-

Inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation

-

Reduction of pro-inflammatory cytokine production

Fungicidal Mechanism

The compound's agricultural applications as a fungicide likely involve:

-

Interference with fungal cell wall synthesis

-

Disruption of essential metabolic pathways in fungal pathogens

-

Inhibition of spore germination or hyphal growth

Current Research and Future Directions

The study of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine continues to evolve, with several promising research avenues emerging.

Current Research Focus

Current investigations primarily center on:

-

Detailed characterization of binding modes with specific kinase targets

-

Optimization of derivatives for enhanced selectivity and reduced off-target effects

Future Research Directions

Promising future research directions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume